2-Amino-5-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-imidazol-4-one
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Overview
Description
2-Amino-5-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-imidazol-4-one is a heterocyclic compound that is used in a variety of scientific research applications. It is a versatile compound that can be used as a starting material in organic synthesis, as a reagent in organic synthesis, and as a scaffold in drug discovery. This compound has been studied extensively in the past few decades and its various properties and applications have been explored.
Scientific Research Applications
2-Amino-5-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-imidazol-4-one is a versatile compound that has been used in a variety of scientific research applications. It has been used as a scaffold in drug discovery and as a starting material in organic synthesis. It has also been used as a reagent in organic synthesis. In addition, this compound has been used in the synthesis of various heterocyclic compounds, such as pyridine and thiophene derivatives. It has also been used in the synthesis of peptides, peptidomimetics, and other biologically active molecules.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
The specific mode of action for this compound is currently unknown. Compounds with similar structures have been shown to interact with their targets in a variety of ways, leading to a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Biochemical Pathways
It’s worth noting that similar compounds have been shown to influence a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Similar compounds have demonstrated a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Advantages and Limitations for Lab Experiments
2-Amino-5-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-imidazol-4-one is a versatile compound that has many advantages for laboratory experiments. It is a relatively inexpensive compound and is readily available from chemical suppliers. It is also relatively stable and has a long shelf life. Furthermore, it is a relatively non-toxic compound. However, it is important to note that this compound can be toxic in high concentrations and should be handled with caution.
Future Directions
The potential future directions for 2-Amino-5-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-imidazol-4-one are numerous. Future research could focus on the development of new synthesis methods for this compound and the optimization of existing methods. Additionally, further research could be conducted to explore the compound’s potential applications in drug discovery and as a scaffold in organic synthesis. Furthermore, further research could be conducted to explore the compound’s biochemical and physiological effects and to develop new therapeutic applications. Finally, further research could be conducted to explore the compound’s potential as an inhibitor of various enzymes and proteins.
Synthesis Methods
2-Amino-5-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-imidazol-4-one can be synthesized via a variety of methods. One of the most common methods is the condensation of furan-2-ylmethylthioacetamide with an amine in the presence of a base. This reaction produces the desired product in good yields. Other methods for synthesis of this compound include the reaction of furan-2-ylmethylthioacetamide with an aldehyde, the reaction of furan-2-ylmethylthioacetamide with an imine, and the reaction of furan-2-ylmethylthioacetamide with an amide.
properties
IUPAC Name |
2-amino-4-(furan-2-ylmethyl)-4-thiophen-2-yl-1H-imidazol-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c13-11-14-10(16)12(15-11,9-4-2-6-18-9)7-8-3-1-5-17-8/h1-6H,7H2,(H3,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSRAQVQYFPXLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CC2(C(=O)NC(=N2)N)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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